Dual Adenosine A1/A2A Affinity Profile Compared with Selective Antagonists
The target compound exhibits dual nanomolar affinity for both adenosine A1 and A2A receptors (A1 Ki = 3.5 nM; A2A IC50 = 0.00190 nM inverse agonist) [1], in contrast to the A1-selective antagonist DPCPX which shows 33-fold selectivity for A1 over A2A (A1 Ki = 3.9 nM vs. A2A Ki = 130 nM) , and the A2A-selective antagonist Istradefylline which shows 68-fold selectivity for A2A over A1 (A2A Ki = 2.2 nM vs. A1 Ki = 150 nM) .
| Evidence Dimension | Adenosine A1/A2A receptor affinity ratio |
|---|---|
| Target Compound Data | A1 Ki = 3.5 nM; A2A IC50 = 0.00190 nM (inverse agonist); A1/A2A affinity balance < 2000-fold difference |
| Comparator Or Baseline | DPCPX: A1 Ki = 3.9 nM; A2A Ki = 130 nM (33-fold A1-selective). Istradefylline: A2A Ki = 2.2 nM; A1 Ki = 150 nM (68-fold A2A-selective). |
| Quantified Difference | Target compound shows < 2000-fold difference between A1 and A2A, versus 33-fold (DPCPX) and 68-fold (Istradefylline) selectivity windows. |
| Conditions | Radioligand displacement ([3H]DPCPX) for human A1 receptors expressed in CHO cell membranes; cAMP accumulation inhibition for human A2A receptors expressed in CHO cells. |
Why This Matters
Dual A1/A2A affinity reduces the need for two separate selective antagonists in experimental models requiring concurrent blockade of both receptor subtypes.
- [1] BindingDB. BDBM50211087. Affinity data: A1 Ki = 3.5 nM; A2A IC50 = 0.00190 nM (inverse agonist). View Source
